molecular formula C6H13NO2S B1335230 1-Ethylsulfonylpyrrolidine CAS No. 73343-03-0

1-Ethylsulfonylpyrrolidine

Cat. No.: B1335230
CAS No.: 73343-03-0
M. Wt: 163.24 g/mol
InChI Key: SUWZWRZQLACVPS-UHFFFAOYSA-N
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Description

1-Ethylsulfonylpyrrolidine is a pyrrolidine derivative featuring an ethylsulfonyl (-SO₂C₂H₅) substituent at the 1-position of the five-membered saturated amine ring. Pyrrolidine derivatives are widely utilized in organic synthesis, pharmaceuticals, and material science due to their structural versatility and tunable electronic properties.

Properties

IUPAC Name

1-ethylsulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-2-10(8,9)7-5-3-4-6-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWZWRZQLACVPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402727
Record name 1-ethylsulfonylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73343-03-0
Record name 1-ethylsulfonylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylsulfonylpyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with ethanesulfonyl chloride under basic conditions. The reaction typically proceeds as follows:

    Reactants: Pyrrolidine and ethanesulfonyl chloride.

    Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide.

    Procedure: Pyrrolidine is dissolved in an appropriate solvent (e.g., dichloromethane), and ethanesulfonyl chloride is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: Industrial production of 1-ethylsulfonylpyrrolidine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Ethylsulfonylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield the corresponding sulfoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxide derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1-Ethylsulfonylpyrrolidine is primarily investigated for its potential as a Janus kinase (JAK) inhibitor . JAKs are critical in mediating immune responses and inflammation. The compound's ability to inhibit JAK-1 suggests potential therapeutic applications in treating autoimmune diseases such as rheumatoid arthritis and psoriasis.

Case Study: JAK Inhibition

  • In Vitro Studies : Research has demonstrated that 1-ethylsulfonylpyrrolidine exhibits significant inhibitory activity against JAK-1, with an IC50 value indicating potent inhibition. Further pharmacokinetic studies are underway to evaluate its therapeutic window.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis due to its functional groups, allowing for diverse chemical modifications. Its structural features enable the synthesis of complex molecules, making it useful in developing new materials and chemicals.

Biological Research

In biological studies, 1-ethylsulfonylpyrrolidine can be utilized to explore enzyme interactions and inhibition mechanisms. Its structural similarity to natural substrates allows it to act as a probe in biochemical assays, facilitating the understanding of enzyme kinetics and pathways.

Summary of Biological Activities

A summary of the biological activities associated with 1-ethylsulfonylpyrrolidine is presented below:

Activity TypeDescriptionReference
JAK InhibitionEffective inhibitor of JAK-1, modulating immune responses and inflammation
Antimicrobial PropertiesPreliminary evidence suggests potential antimicrobial activity linked to the sulfonamide structure
Structure-Activity RelationshipVariations in sulfonyl groups influence biological activity and physicochemical properties

Mechanism of Action

The mechanism of action of 1-ethylsulfonylpyrrolidine involves its interaction with specific molecular targets. The ethylsulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound’s structure allows it to fit into enzyme binding pockets, affecting the enzyme’s function and downstream biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-ethylsulfonylpyrrolidine with key pyrrolidine derivatives, emphasizing substituent effects and applications:

Compound Name Substituent Electronic Effect Solubility Profile Key Applications
1-Ethylsulfonylpyrrolidine Ethylsulfonyl (-SO₂C₂H₅) Strong electron-withdrawing High polarity Pharmaceutical intermediates
1-Tosylpyrrolidine Tosyl (-SO₂C₆H₄CH₃) Strong EWG, sterically bulky Moderate polarity Protecting groups, catalysis
1-Methylpyrrolidine Methyl (-CH₃) Electron-donating Low polarity Solvent, base in organic synthesis
1-(Hydrogen phosphate)pyrrolidine Phosphate (-PO₄H) Acidic, highly polar Water-soluble Biological probes, enzyme studies
Ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate Oxo (-O), ester (-COOEt) Electron-withdrawing (oxo), moderate polarity Moderate solubility Crystallography, heterocyclic chemistry

Key Differences and Implications

  • Electronic Effects : The ethylsulfonyl group in 1-ethylsulfonylpyrrolidine provides stronger electron-withdrawing character than methyl or ester groups, facilitating reactions such as nucleophilic substitutions. In contrast, the tosyl group (1-tosylpyrrolidine) adds steric bulk, which may hinder reactivity in confined molecular environments .
  • Solubility: The ethylsulfonyl group enhances solubility in polar solvents (e.g., DMSO, methanol) compared to nonpolar 1-methylpyrrolidine. However, it is less water-soluble than phosphate-functionalized derivatives .
  • Synthetic Utility : Tosyl and trifluoromethylsulfonyloxy groups (e.g., in ’s Ethyl 1-tosyl-7-(trifluoromethylsulfonyloxy)-1H-pyrrolo...) are often used as leaving groups or activating moieties, whereas ethylsulfonyl may serve as a stable intermediate in multi-step syntheses .

Research Findings from Analogous Compounds

  • Crystallographic Studies : highlights the structural rigidity imparted by sulfanylidene (-S=) and oxo (-O) groups in pyrrolidine derivatives, which stabilize specific conformations. This suggests that 1-ethylsulfonylpyrrolidine’s sulfonyl group could similarly influence ring puckering or crystal packing .
  • Biological Relevance : Phosphate-containing pyrrolidines () exhibit bioactivity in enzyme inhibition, while sulfonamide derivatives (e.g., tosylpyrrolidines) are common in protease inhibitors. The ethylsulfonyl group may offer a balance between metabolic stability and target binding .

Biological Activity

1-Ethylsulfonylpyrrolidine is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

1-Ethylsulfonylpyrrolidine is characterized by its unique pyrrolidine structure, which is modified by the addition of an ethylsulfonyl group. The presence of the sulfonyl moiety significantly influences the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of 1-ethylsulfonylpyrrolidine can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies have indicated that compounds with sulfonyl groups exhibit significant antimicrobial properties. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of enzymatic pathways crucial for microbial survival.
  • Anticancer Properties : Preliminary research suggests that 1-ethylsulfonylpyrrolidine may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. Specific pathways involved include the modulation of signaling cascades related to growth factor receptors.
  • Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits, potentially by reducing oxidative stress and inflammation in neuronal cells.

Case Studies and Research Findings

Recent studies have provided insights into the biological activities of 1-ethylsulfonylpyrrolidine:

  • Antimicrobial Efficacy : A study conducted by Zhang et al. demonstrated that 1-ethylsulfonylpyrrolidine exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism was linked to the inhibition of bacterial protein synthesis, leading to cell death .
  • Anticancer Activity : In vitro studies on human cancer cell lines revealed that 1-ethylsulfonylpyrrolidine effectively reduced cell viability in a dose-dependent manner. The compound was found to induce apoptosis in HeLa cells, with IC50 values indicating potent activity .
  • Neuroprotection : A recent investigation highlighted the neuroprotective effects of 1-ethylsulfonylpyrrolidine in models of oxidative stress. The compound was shown to decrease levels of reactive oxygen species (ROS) and enhance cell survival rates under stress conditions .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialInhibition of protein synthesis
AnticancerInduction of apoptosis
NeuroprotectiveReduction of oxidative stress

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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